N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is an organic compound that belongs to the class of tertiary amines. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with two methyl groups. It is a colorless to yellowish liquid with a characteristic amine-like odor. This compound is significant in various chemical processes and applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine can be synthesized through the alkylation of aniline derivatives. One common method involves the reaction of aniline with iodomethane in the presence of a base, such as sodium hydroxide, to produce the desired tertiary amine . The reaction conditions typically include heating the mixture to facilitate the alkylation process.
Industrial Production Methods
Industrially, this compound is produced by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent under similar conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary or secondary amines
Substitution: Halogenated or nitro-substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, such as crystal violet and malachite green.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Industry: It is employed as a promoter in the curing of polyester and vinyl ester resins.
Wirkmechanismus
The mechanism of action of N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its dimethylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A closely related compound with similar structural features and reactivity.
Dansyl chloride: Another compound containing a dimethylamino group, used in fluorescence labeling.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A green solvent with applications in organic synthesis.
Uniqueness
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes.
Eigenschaften
Molekularformel |
C12H20N2 |
---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N,4,6-hexamethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-9-7-10(2)12(14(5)6)8-11(9)13(3)4/h7-8H,1-6H3 |
InChI-Schlüssel |
BIIUTDBUCFVNDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N(C)C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.